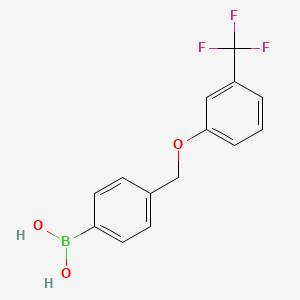

(4-((3-(Trifluoromethyl)phenoxy)methyl)phenyl)boronic acid

説明

(4-((3-(Trifluoromethyl)phenoxy)methyl)phenyl)boronic acid , also known as phenylboronic acid , is a boronic acid compound containing a phenyl substituent and two hydroxyl groups attached to boron. It is commonly used in organic synthesis due to its mild Lewis acidity and stability.

Synthesis Analysis

Phenylboronic acid can be synthesized through various methods. One common approach involves the reaction of phenylmagnesium bromide with trimethyl borate to form the ester PhB(OMe)₂ , which is then hydrolyzed to yield the final product. Other routes include electrophilic borates trapping phenylmetal intermediates from phenyl halides or directed ortho-metalation.

Molecular Structure Analysis

The molecular formula of phenylboronic acid is C₆H₇BO₂ , with a molar mass of approximately 121.93 g/mol . It has idealized C₂V molecular symmetry , and the boron atom is sp²-hybridized with an empty p-orbital. The compound forms orthorhombic crystals with hydrogen bonding, resulting in dimeric units.

Chemical Reactions Analysis

Phenylboronic acid participates in various reactions:

- Suzuki-Miyaura cross-coupling reactions

- Palladium-catalyzed direct arylation reactions

- Tandem-type Pd(II)-catalyzed oxidative Heck reaction and intramolecular C-H amidation sequence

- Ruthenium-catalyzed direct arylation

- Ligand-free copper-catalyzed coupling reactions

- Amination and conjugate addition reactions

- Regioselective arylation and alkynylation by Suzuki-Miyaura and Sonogashira cross-coupling reactions

- Rhodium-catalyzed asymmetric 1,4-addition reactions

- Copper-catalyzed nitration reactions

- Regioselective Suzuki-Miyaura coupling and tandem palladium-catalyzed intramolecular aminocarbonylation and annulation

- Palladium-catalyzed allylation reaction with allyl alcohols

- N-arylation of imidazoles and amines in the presence of copper-exchanged fluorapatite as a catalyst

Physical And Chemical Properties Analysis

- Density : 1.4 g/cm³

- Melting Point : 216 °C

- Solubility : Soluble in most polar organic solvents, poorly soluble in hexanes and carbon tetrachloride

- Acidity (pKa) : 8.83

科学的研究の応用

Medicinal Chemistry Applications

Boronic acids, including derivatives similar to (4-((3-(Trifluoromethyl)phenoxy)methyl)phenyl)boronic acid, are instrumental in medicinal chemistry. They are pivotal in the synthesis of pharmaceutical compounds due to their unique reactivity. For instance, boronic acids have been utilized in the development of proteasome inhibitors, which are critical for cancer therapy. The research on carbonic anhydrase inhibitors showcases the potential of boronic acids in creating treatments for conditions like glaucoma, obesity, and cancer. The structurally related compounds' ability to interact with biological targets underscores the possible applications of (4-((3-(Trifluoromethyl)phenoxy)methyl)phenyl)boronic acid in drug discovery and development (Supuran, 2017).

Environmental and Materials Science

In environmental and materials science, boronic acids are used for sensor development and pollution treatment. For example, boronic acids are key components in creating sensors for detecting glucose levels, which can be applied in diabetes management. The development of a boron-buffered solution culture system for controlled studies of plant boron nutrition illustrates the environmental science application, highlighting how boronic acid derivatives can be utilized in agricultural research to enhance crop growth and resilience (Asad et al., 2004).

Safety And Hazards

- Hazard Classification : Harmful if swallowed (Acute oral toxicity, Category 4)

- Precautionary Statements : Avoid ingestion, wash hands thoroughly after handling, and seek medical attention if needed.

将来の方向性

Research on phenylboronic acid continues to explore its applications in synthetic chemistry, drug development, and materials science. Further investigations may focus on optimizing its reactivity, developing new catalytic processes, and exploring its potential in medicinal chemistry.

特性

IUPAC Name |

[4-[[3-(trifluoromethyl)phenoxy]methyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BF3O3/c16-14(17,18)11-2-1-3-13(8-11)21-9-10-4-6-12(7-5-10)15(19)20/h1-8,19-20H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOZGRQTUNSRWBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)COC2=CC=CC(=C2)C(F)(F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BF3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60584639 | |

| Record name | (4-{[3-(Trifluoromethyl)phenoxy]methyl}phenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-((3-(Trifluoromethyl)phenoxy)methyl)phenyl)boronic acid | |

CAS RN |

849062-03-9 | |

| Record name | (4-{[3-(Trifluoromethyl)phenoxy]methyl}phenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

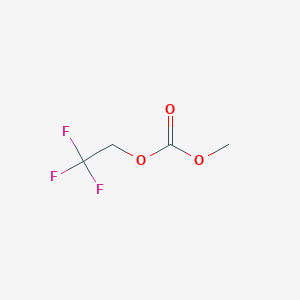

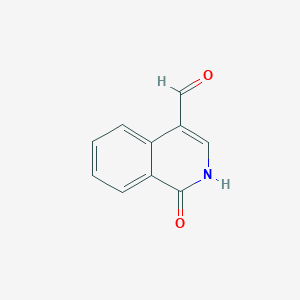

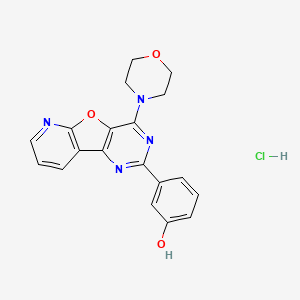

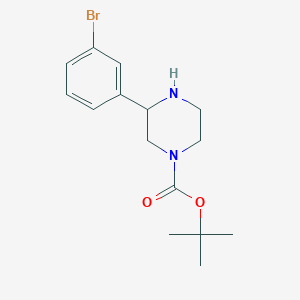

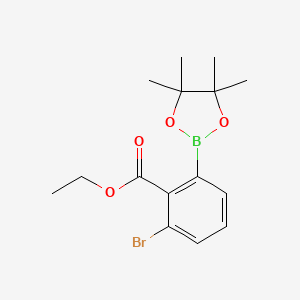

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]methanol](/img/structure/B1591674.png)